![molecular formula C18H22N4O5S B2823064 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034488-49-6](/img/structure/B2823064.png)
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PARP1 Inhibition for Anticancer Therapy
Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in DNA repair processes, particularly single-strand DNA break repair. Inhibiting PARP1 has gained attention as a potential strategy for cancer therapy. Researchers have explored the use of compounds derived from (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone in this context . Notably, compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) emerged as a lead inhibitor. Further chemical modifications led to the discovery of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide as the most potent PARP1 inhibitor from this series.
B-Raf Kinase Inhibition
The compound’s structure contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Researchers have explored derivatives of this compound as inhibitors of B-Raf kinase, a key player in cell signaling pathways. These inhibitors may have applications in cancer treatment and other diseases .
Anti-Cancer Properties
The α,β-enone functionality in the compound has been modified to synthesize five-membered heterocycles, including pyrazoles, isoxazoles, and oxazoles. These derivatives have shown significant anti-cancer activity . Further exploration of the compound’s structure could reveal additional anti-cancer properties.
Asymmetric Intramolecular Aryl C–O Bond Formation
Researchers have used a palladium-catalyzed asymmetric intramolecular O-arylation strategy based on the compound’s structure. This approach enables the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols. Such reactions hold promise for synthetic chemistry and drug development .
Crystallography Studies
The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) , has been reported. Crystallography studies provide valuable insights into molecular conformations and interactions, aiding drug design and optimization .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-20-12-14(11-19-20)28(24,25)22-8-4-7-21(9-10-22)18(23)17-13-26-15-5-2-3-6-16(15)27-17/h2-3,5-6,11-12,17H,4,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJBYPIUWZUMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.